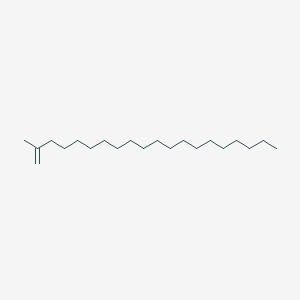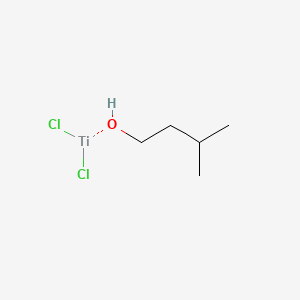
Dichloro(3-methylbutan-1-olato)titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(3-methylbutan-1-olato)titanium: is a chemical compound with the molecular formula C5H12Cl2OTi and a molecular weight of 206.92118 g/mol . It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide, but insoluble in water . The compound is stable in air but hydrolyzes easily when exposed to moisture .
准备方法
Synthetic Routes and Reaction Conditions: Dichloro(3-methylbutan-1-olato)titanium can be synthesized through the reaction of titanium tetrachloride with 3-methylbutan-1-ol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+C5H12O→TiCl2(C5H12O)+2HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of inert atmospheres and anhydrous solvents is crucial to prevent contamination and degradation of the compound.
化学反应分析
Types of Reactions: Dichloro(3-methylbutan-1-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like alcohols, amines, or phosphines can be used under anhydrous conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and organic by-products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
科学研究应用
Dichloro(3-methylbutan-1-olato)titanium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its catalytic properties.
作用机制
The mechanism by which dichloro(3-methylbutan-1-olato)titanium exerts its effects involves coordination chemistry. The titanium center can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center.
相似化合物的比较
- Dichloro(2-methylpropan-1-olato)titanium
- Dichloro(4-methylpentan-1-olato)titanium
- Dichloro(2-ethylhexan-1-olato)titanium
Comparison: Dichloro(3-methylbutan-1-olato)titanium is unique due to the presence of the 3-methylbutan-1-ol ligand, which imparts specific steric and electronic properties to the compound. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in catalysis and material science.
属性
CAS 编号 |
97259-80-8 |
|---|---|
分子式 |
C5H12Cl2OTi |
分子量 |
206.92 g/mol |
IUPAC 名称 |
dichlorotitanium;3-methylbutan-1-ol |
InChI |
InChI=1S/C5H12O.2ClH.Ti/c1-5(2)3-4-6;;;/h5-6H,3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
CSCJPUKSAVOMIO-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCO.Cl[Ti]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




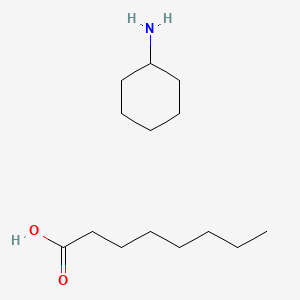
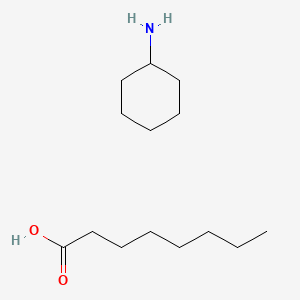
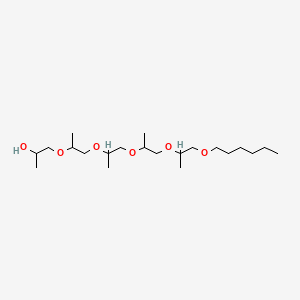
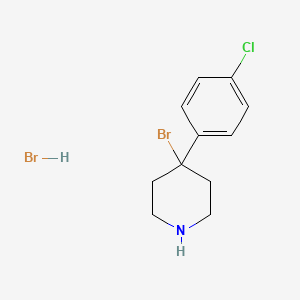

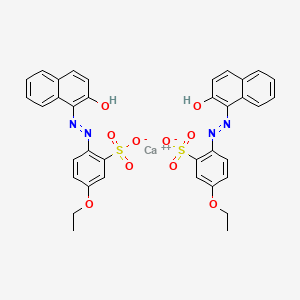
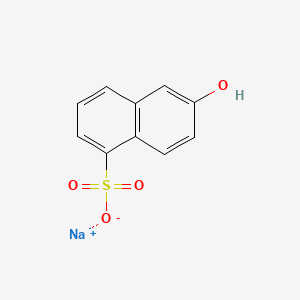

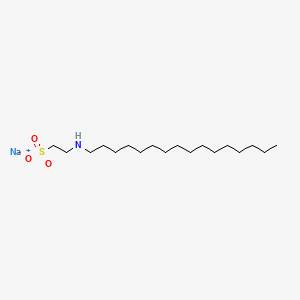

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
